molecular formula C16H15FN4O5S B2446804 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2310012-22-5

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Katalognummer: B2446804
CAS-Nummer: 2310012-22-5
Molekulargewicht: 394.38
InChI-Schlüssel: IKTWWHNJRCQUFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C16H15FN4O5S and its molecular weight is 394.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a novel sulfonamide derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and receptor interaction, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N2_2O6_6S
  • Molecular Weight : 418.46 g/mol

Synthesis

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various sulfonyl chlorides and piperazine derivatives. The general synthetic pathway includes:

  • Formation of Sulfonamide : The initial step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable sulfonyl chloride in the presence of a base.
  • Piperazine Derivative Addition : The resulting sulfonamide is then reacted with a piperazine derivative to yield the final product.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound against key targets such as:

  • Acetylcholinesterase (AChE) : Important for Alzheimer's disease treatment.
  • α-Glucosidase : Relevant for Type 2 Diabetes Mellitus (T2DM).

The following table summarizes the inhibitory activity observed in various studies:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase12.5
α-Glucosidase15.3

These results indicate that the compound exhibits significant inhibitory activity, suggesting its potential as a therapeutic agent.

Receptor Binding Affinity

In addition to enzyme inhibition, the compound's interaction with specific receptors has been investigated. Notably, it has shown promising affinity towards the dopamine D4 receptor, which is implicated in various neurological conditions.

ReceptorBinding Affinity (Ki)Reference
Dopamine D445 nM

This binding affinity indicates that the compound may influence dopaminergic signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives similar to this compound:

  • Case Study on Alzheimer's Disease : A study demonstrated that compounds with similar structures reduced AChE activity in vitro and improved cognitive function in animal models.
  • Diabetes Management : Another study reported that α-glucosidase inhibitors effectively reduced postprandial blood glucose levels in diabetic patients when administered alongside standard treatment protocols.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, and how can yield be optimized?

Methodological Answer:

  • Key Steps : Use sulfonylation of the piperazine core with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride, followed by coupling with 5-fluoropyrimidine.
  • Optimization : Solvent selection (e.g., methylene chloride for stability ), stoichiometric control of trifluoroacetic acid for deprotection , and purification via column chromatography or recrystallization (85% yield achieved in similar syntheses ).
  • Validation : Monitor intermediates via TLC or HPLC, and confirm final product purity using NMR and high-resolution mass spectrometry.

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with a buffered mobile phase (e.g., ammonium acetate, pH 6.5 ).
  • LC-MS/MS : Employ electrospray ionization (ESI) for enhanced sensitivity in detecting sulfonyl and fluoropyrimidine moieties.
  • Validation : Follow ICH guidelines for linearity (R² > 0.995), accuracy (90–110%), and precision (RSD < 5%).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with variations in the dihydrodioxin (e.g., electron-withdrawing substituents) or fluoropyrimidine (e.g., halide replacements) .
  • Assay Design : Use in vitro kinase inhibition assays (IC₅₀ determination) and molecular docking to map binding interactions with target proteins (e.g., PI3K or mTOR).
  • Data Analysis : Apply multivariate regression to correlate substituent effects (Hammett σ values) with bioactivity .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Metabolomics : Identify active metabolites via UPLC-QTOF-MS and compare in vitro/in vivo activity .
  • Theoretical Frameworks : Link discrepancies to efflux transporters (e.g., P-gp) using knockout models or inhibitor co-administration .

Q. How can environmental fate and biodegradation pathways be assessed?

Methodological Answer:

  • Laboratory Studies : Use OECD 301F biodegradation tests under aerobic conditions, monitoring via LC-MS .
  • Abiotic Factors : Evaluate hydrolysis rates at varying pH and photolysis under UV light (λ = 254 nm).
  • Computational Modeling : Predict half-lives using EPI Suite and compartmental distribution (soil-water partitioning) .

Q. Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide pharmacological evaluation?

Methodological Answer:

  • Receptor Theory : Apply the two-state model to analyze agonism/antagonism at GPCRs or ion channels .
  • Metabolic Analysis : Use Michaelis-Menten kinetics to study CYP450-mediated oxidation of the fluoropyrimidine group .
  • Systems Biology : Integrate omics data (proteomics, transcriptomics) to map compound effects on cellular pathways .

Q. How should computational methods be integrated into experimental design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to prioritize synthetic targets based on binding affinity predictions .
  • QSAR Modeling : Train models on existing bioactivity data (e.g., pIC₅₀) with descriptors like logP and polar surface area .
  • Validation : Cross-check computational predictions with experimental IC₅₀ values (Pearson correlation > 0.7 required) .

Q. Data Analysis and Interpretation

Q. How can researchers statistically validate heterogeneous bioassay data?

Methodological Answer:

  • Robust Statistics : Apply Grubbs’ test to remove outliers and use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions .
  • Meta-Analysis : Pool data from multiple assays (e.g., fluorescence, radiometric) using random-effects models to estimate overall effect size .
  • Reproducibility : Report 95% confidence intervals and effect sizes (Cohen’s d) for critical findings .

Q. Experimental Design Considerations

Q. What factorial design optimizes dose-response studies for this compound?

Methodological Answer:

  • Design : Use a 3×3 factorial matrix with dose (low, medium, high) and exposure time (24h, 48h, 72h) .
  • Response Variables : Measure apoptosis (Annexin V/PI staining) and cell viability (MTT assay).
  • Analysis : Perform ANOVA with Tukey post-hoc testing to identify synergistic effects .

Eigenschaften

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O5S/c17-11-8-18-16(19-9-11)21-4-3-20(10-15(21)22)27(23,24)12-1-2-13-14(7-12)26-6-5-25-13/h1-2,7-9H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTWWHNJRCQUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.